molecular formula C9H15FINO2 B1529586 1-Boc-3-iodomethyl-3-fluoroazetidine CAS No. 1374657-64-3

1-Boc-3-iodomethyl-3-fluoroazetidine

Cat. No.: B1529586
CAS No.: 1374657-64-3
M. Wt: 315.12 g/mol
InChI Key: ZJDAPUKBGDZCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-3-iodomethyl-3-fluoroazetidine” is a heterocyclic organic compound with the chemical formula C10H15FINO2 . It is also known as Boc-3-iodomethyl-3-fluoroazetidine, which refers to the presence of the tert-butyloxycarbonyl (Boc) and fluoro (F) groups in its structure.


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate . The InChI code is 1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 315.13 . It is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Fluorinated Heterocyclic Amino Acids

    1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, is synthesized using a pathway involving bromofluorination, reduction, ring closure, and removal of protective groups, leading to the formation of 1-Boc-3-fluoroazetidine-3-carboxylic acid (Van Hende et al., 2009). This method highlights the potential of 1-Boc-3-iodomethyl-3-fluoroazetidine as a building block in medicinal chemistry.

  • Continuous Flow Synthesis of Aza-heterocycles

    N-Boc-3-iodoazetidine serves as a synthetic platform for generating lithiated azetidine and azetine under continuous flow conditions. This approach, utilizing flow technology and an environmentally responsible solvent, addresses sustainability concerns (Colella et al., 2021).

Applications in Asymmetric Synthesis

  • Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-1,3-oxazolidines, derived from β-amino alcohols, are used as chiral inductors for stereoselective transformations. The Boc group plays a critical role in these transformations, contributing to efficient stereodifferentiation (Agami & Couty, 2004).

Radiochemical Applications

  • Synthesis of Positron Emission Tomography Ligands: The synthesis of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a ligand for the human alpha4beta2 nicotinic acetylcholine receptor, involves using this compound as a precursor. This synthesis is significant for PET imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).

Analytical Chemistry

  • Tritium Labeling in Analytical Methods: this compound may be relevant in methods such as detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels, a technique important for various biochemical and molecular biology applications (Bonner & Laskey, 1974).

Protective Group Chemistry

  • N-Boc Protection of Amines: Molecular iodine-catalyzed N-Boc protection of amines using Boc2O demonstrates the utility of iodine-based catalysts in amine protection, potentially relevant to compounds like this compound (Varala et al., 2006).

Photodynamic Therapy and Imaging

  • NIR-II Fluorescence Imaging and Phototherapy: Thiophene donors for NIR-II fluorescence imaging offer potential for photodynamic/photothermal/chemo combination therapy. The use of boron dipyrromethene (BDP) with high quantum yields in the redshift demonstrates the applicability of structurally similar compounds in medical imaging and therapy (Liu et al., 2021).

Additional Chemical Applications

  • Electrochemical Fluorocyclization: The synthesis of 5-fluoromethyl-2-oxazolines using electrochemistry with hypervalent iodine mediation highlights a sustainable method for generating fluorinated heterocycles, relevant to the chemistry of this compound (Haupt et al., 2019).

Safety and Hazards

The compound has been classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDAPUKBGDZCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-iodomethyl-3-fluoroazetidine
Reactant of Route 2
1-Boc-3-iodomethyl-3-fluoroazetidine
Reactant of Route 3
1-Boc-3-iodomethyl-3-fluoroazetidine
Reactant of Route 4
1-Boc-3-iodomethyl-3-fluoroazetidine
Reactant of Route 5
1-Boc-3-iodomethyl-3-fluoroazetidine
Reactant of Route 6
Reactant of Route 6
1-Boc-3-iodomethyl-3-fluoroazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.